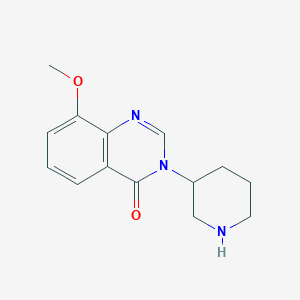![molecular formula C19H13F2N5O3 B2811117 2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900008-43-7](/img/structure/B2811117.png)
2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine . Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antibacterial effects .
Synthesis Analysis
The synthesis of similar compounds involves acid-catalysed chemo-selective substitution of the pyrimidine ring with various amines . The resultant compounds have shown antitubercular activity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains fluorophenyl groups and an acetamide group .
Scientific Research Applications
Synthesis of Novel Compounds with Anti-inflammatory Activity :
- A study by Sunder & Maleraju (2013) synthesized derivatives of a similar compound, exhibiting significant anti-inflammatory activities. This highlights the potential for similar compounds in medicinal chemistry and drug design.
Stable Isotope-Labeled Antibacterial Agents :
- Research by Lin & Weaner (2012) described the synthesis of stable isotope-labeled antibacterial agents, showcasing the compound's role in developing labeled molecules for biological studies.
Antimicrobial Applications :
- The work of Bondock et al. (2008) involved synthesizing new heterocycles incorporating similar compounds and testing their antimicrobial properties, indicating the potential for developing new antimicrobial agents.
Anticancer Activity :
- Al-Sanea et al. (2020) conducted a study on the synthesis and in vitro cytotoxic activity of certain derivatives, with one compound showing appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Synthesis of Derivatives with Antitumor Properties :
- El-Morsy, El-Sayed, and Abulkhair (2017) synthesized new derivatives with antitumor activity against human breast adenocarcinoma cell line MCF7, highlighting the compound's potential in cancer research (El-Morsy et al., 2017).
Synthesis of Novel Isoxazolines and Isoxazoles :
- Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, illustrating the versatility of these compounds in creating diverse chemical structures (Rahmouni et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O3/c20-12-5-7-13(8-6-12)26-18-14(9-23-26)19(28)25(11-22-18)24-17(27)10-29-16-4-2-1-3-15(16)21/h1-9,11H,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORVWVIXPQBNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

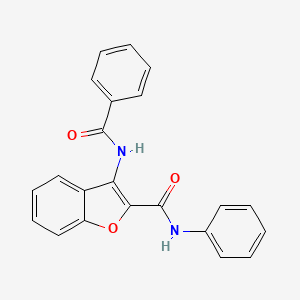
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2811035.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2811038.png)
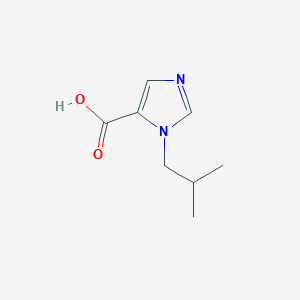
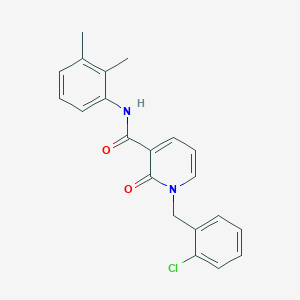
![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2811041.png)
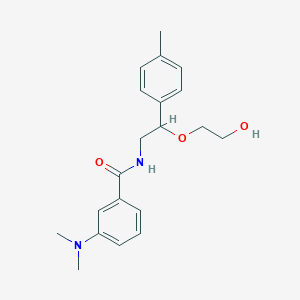
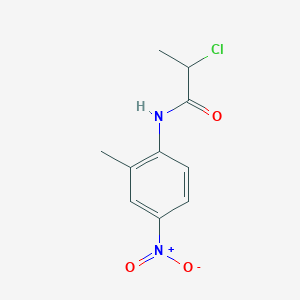
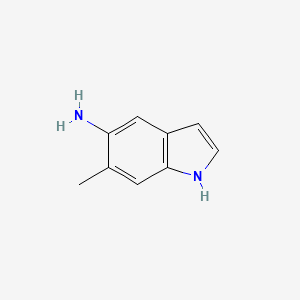
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2811053.png)
![2-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2811054.png)
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2811055.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2811056.png)
